REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[C:13](=O)([O-:16])[O:14]C.[Mg+2].COC(=O)[O-].Cl>>[OH:1][C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:13]([OH:16])=[O:14] |f:1.2.3|
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Name
|
|
Quantity
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5.04 g
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Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C(C=CC=C12)O
|
Name
|
|
Quantity
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34 mL
|
Type
|
reactant
|
Smiles
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C(OC)([O-])=O.[Mg+2].COC([O-])=O
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Name
|
ice
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Quantity
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273 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
85 mL
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Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC2=C(C=CC=C12)O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |